molecular formula C8H4ClIN2 B2681804 2-Chloro-7-iodoquinazoline CAS No. 2089316-22-1

2-Chloro-7-iodoquinazoline

Cat. No.: B2681804
CAS No.: 2089316-22-1
M. Wt: 290.49
InChI Key: OACROEMKWMRRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 7th positions of the quinazoline ring, respectively .

Future Directions

Quinazoline derivatives, including “2-Chloro-7-iodoquinazoline”, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as developing more efficient and environmentally friendly methods for their synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-iodoquinazoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

    Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and alkynes in the presence of a base.

    Heck Coupling: Palladium catalysts and alkenes in the presence of a base.

Major Products: The major products formed from these reactions are polysubstituted quinazoline derivatives, which can have various biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

2-chloro-7-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACROEMKWMRRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.